molecular formula C63H114O6 B12087350 Trioctadecyl benzene-1,2,4-tricarboxylate CAS No. 29220-93-7

Trioctadecyl benzene-1,2,4-tricarboxylate

Cat. No.: B12087350
CAS No.: 29220-93-7
M. Wt: 967.6 g/mol
InChI Key: UCCYOMWTNBHGGY-UHFFFAOYSA-N
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Description

Trioctadecyl benzene-1,2,4-tricarboxylate (CAS: 29220-93-7) is a triester derivative of benzene-1,2,4-tricarboxylic acid (trimellitic acid) esterified with three octadecyl (C₁₈) alcohol groups. This compound belongs to a class of nonionic surfactants and plasticizers characterized by long alkyl chains, which impart hydrophobicity and thermal stability. Its molecular formula is C₅₇H₁₀₂O₆, with a molecular weight of 907.39 g/mol.

Properties

CAS No.

29220-93-7

Molecular Formula

C63H114O6

Molecular Weight

967.6 g/mol

IUPAC Name

trioctadecyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C63H114O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-54-67-61(64)58-52-53-59(62(65)68-55-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60(57-58)63(66)69-56-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h52-53,57H,4-51,54-56H2,1-3H3

InChI Key

UCCYOMWTNBHGGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC)C(=O)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trioctadecyl benzene-1,2,4-tricarboxylate typically involves the esterification of benzene-1,2,4-tricarboxylic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Trioctadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of benzene-1,2,4-tricarboxylic acid and its esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Liquid Chromatography

Trioctadecyl benzene-1,2,4-tricarboxylate is utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. The compound can be effectively analyzed using reverse phase HPLC methods with mobile phases containing acetonitrile and water. This method is scalable and suitable for preparative separation, making it valuable in pharmacokinetics and analytical chemistry .

2. Cosmetic Formulations

In cosmetic applications, this compound functions as a skin-conditioning agent and plasticizer. It enhances the texture and feel of formulations while providing moisture retention properties. Safety assessments have confirmed its non-irritating nature when formulated appropriately .

3. Environmental Assessments

The compound has been included in environmental assessments due to its classification under the Trimellitates Group. Studies have evaluated its health effects, environmental fate, and potential exposure risks. Regulatory bodies like Health Canada have conducted rigorous reviews to ensure its safety in industrial applications .

Case Study 1: HPLC Analysis

A study demonstrated the effectiveness of this compound in separating complex mixtures using HPLC. The method involved optimizing the mobile phase composition to enhance resolution and sensitivity for target compounds. This application is crucial for pharmaceutical analysis where purity and concentration are critical .

Case Study 2: Cosmetic Safety Assessment

In a safety assessment conducted by the Cosmetic Ingredient Review Expert Panel, this compound was evaluated for its use in cosmetic products. The panel concluded that the ingredient is safe for use at current concentrations when formulated to be non-irritating. This assessment supports its widespread use in personal care products .

Case Study 3: Environmental Impact Evaluation

An environmental screening assessment evaluated this compound's potential impact on human health and ecosystems. The findings indicated low concern for adverse effects based on available data regarding its degradation and toxicity profiles .

Mechanism of Action

The mechanism of action of Trioctadecyl benzene-1,2,4-tricarboxylate involves its interaction with lipid membranes. The long octadecyl chains allow the compound to integrate into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The physicochemical properties of benzene-1,2,4-tricarboxylate esters vary significantly with alkyl chain length, branching, and substitution patterns. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Trihexyl benzene-1,2,4-tricarboxylate N/A C₂₇H₄₂O₆ 462.62 Low viscosity, moderate solubility Plasticizers, surfactants
Triheptyl benzene-1,2,4-tricarboxylate 1528-48-9 C₃₀H₄₈O₆ 504.71 LogP = 9.70, high hydrophobicity HPLC analysis standards
Trioctyl benzene-1,2,4-tricarboxylate 67989-23-5 C₃₃H₅₂O₆ 564.76 Low biodegradability (3% in 28 days) Food-contact plastics
Triisooctyl benzene-1,2,4-tricarboxylate 27251-75-8 C₃₃H₅₄O₆ 566.78 Density: 0.993 g/cm³, high thermal stability (mp: 238°C) High-temperature lubricants
Tridecyl benzene-1,2,4-tricarboxylate 94109-09-8 C₄₈H₈₄O₆ 757.18 Emollient, low water solubility Cosmetics (lipsticks, creams)
Trioctadecyl benzene-1,2,4-tricarboxylate 29220-93-7 C₅₇H₁₀₂O₆ 907.39 Extremely hydrophobic, high thermal stability Polymer additives, coatings

Key Trends:

  • Alkyl Chain Length: Longer chains (e.g., C₁₈) enhance hydrophobicity (logP > 15 inferred) and reduce aqueous solubility, limiting biodegradability .
  • Branching vs. Linearity: Branched chains (e.g., triisooctyl) lower melting points compared to linear analogs, improving compatibility in lubricants .
  • Biodegradability: Shorter chains (e.g., tributyl) exhibit higher biodegradation rates (88% in 28 days) due to better bioavailability, whereas longer chains (C₈–C₁₈) resist microbial degradation .

Biological Activity

Trioctadecyl benzene-1,2,4-tricarboxylate, also known as trioctyl trimellitate (TOTM), is a high molecular weight plasticizer primarily used to enhance the flexibility and durability of polyvinyl chloride (PVC). Beyond its applications in plastics, research has begun to explore its biological activities and potential health impacts. This article reviews the biological activity of TOTM, focusing on its mechanisms of action, effects on human health, and relevant case studies.

  • Chemical Formula : C33H54O6
  • Molecular Weight : 546.78 g/mol
  • CAS Number : 27251-75-8
  • Structure :
    SMILES O=C(OCCCCCCCC)C1=CC=C(C(=O)OCCCCCCCC)C(=C1)C(=O)OCCCCCCCC\text{SMILES }O=C(OCCCCCCCC)C1=CC=C(C(=O)OCCCCCCCC)C(=C1)C(=O)OCCCCCCCC

TOTM acts primarily as a plasticizer by interacting with polymer chains in PVC, which increases their flexibility and durability. However, its biological activity may also stem from its interactions at the cellular level. Research indicates that high molecular weight compounds like TOTM can influence various biological pathways:

  • Cellular Interaction : Studies suggest that TOTM may affect cell membrane integrity and function due to its lipophilic nature.
  • Toxicological Effects : Repeated exposure to trimellitates has shown potential liver toxicity in animal studies. The severity of these effects varies based on the specific trimellitate compound and exposure levels .

Toxicity Studies

Research has indicated that TOTM exhibits low acute oral and dermal toxicity. However, prolonged exposure may lead to slight irritation of skin and respiratory tracts . Notably, it does not have genotoxic potential or cause skin sensitization.

Case Studies

  • Liver Toxicity : In repeated dose studies, the liver was identified as a primary target organ for toxicity among various trimellitates. The effects were not significant enough to warrant classification as hazardous but highlighted the need for careful monitoring during use .
  • Environmental Impact : A study evaluated the effects of TOTM on aquatic organisms and found that it could bioaccumulate in certain species, raising concerns about ecosystem health and food chain implications .
  • Endocrine Disruption Potential : Some investigations have pointed towards the possibility of TOTM acting as an endocrine disruptor. This is particularly concerning given its widespread use in consumer products .

Comparative Biological Activity Table

CompoundToxicity LevelBiological EffectsReference
This compound (TOTM)LowPotential liver toxicity; irritant
Benzene-1,2,4-triolModerateAntibacterial activity against X. citri
Other TrimellitatesVariableLiver effects; slight irritants

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